1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde” are not available, related compounds have been synthesized and studied. For instance, a study on the synthesis of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles has been published .
Scientific Research Applications
Synthesis and Heterocyclization
- Microwave-Assisted and Ultrasonic-Assisted Synthesis : The heterocyclization reactions involving similar compounds have been explored using microwave and ultrasonic irradiation, leading to the efficient synthesis of heterocyclic systems. These methods offer advantages such as milder conditions, shorter reaction times, and higher yields, which are significant for the development of new chemical entities (Gladkov et al., 2013).
Antimicrobial and Antioxidant Activities
- Antimicrobial Properties : Novel compounds synthesized from triazole derivatives, including those similar to the compound , have shown moderate to good antimicrobial activity against a range of bacterial and fungal organisms. This highlights their potential as leads for the development of new antimicrobial agents (Swamy et al., 2019).
- Antioxidant Capabilities : Research into triazole derivatives has also indicated their promise as antioxidants. These findings are critical for exploring the therapeutic potential of such compounds in preventing oxidative stress-related diseases (Yüksek et al., 2011).
Catalytic Applications and Biological Interactions
- Catalysis : Some synthesized triazole compounds have been used as catalysts in chemical reactions, demonstrating the versatility and potential utility of these molecules in synthetic organic chemistry (Singh et al., 2017).
- Biological Activity : Beyond antimicrobial and antioxidant activities, some triazole derivatives have been evaluated for their potential anti-inflammatory properties and as inhibitors of DNA gyrase B, suggesting their relevance in therapeutic applications (Kate et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have shown significant anticonvulsant activity , suggesting that this compound may interact with targets involved in neuronal signaling.
Mode of Action
Based on the anticonvulsant activity of structurally similar compounds , it can be hypothesized that this compound may interact with neuronal receptors or ion channels, modulating their activity and thus exerting its effects.
Biochemical Pathways
Given the anticonvulsant activity of similar compounds , it is plausible that this compound may influence pathways related to neuronal excitability and signaling.
Result of Action
Based on the anticonvulsant activity of similar compounds , it can be inferred that this compound may reduce neuronal excitability, potentially leading to a decrease in seizure frequency or severity.
Properties
IUPAC Name |
1-(thian-4-yl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQAVONPVWPBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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